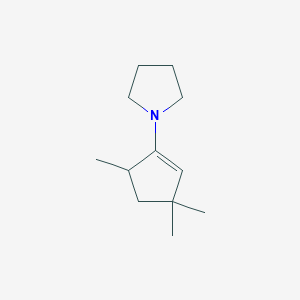
2-Cyano-2-(methoxyimino)-N-(methylcarbamoyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-2-(methoxyimino)-N-(methylcarbamoyl)acetamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique structure, which includes a cyano group, a methoxyimino group, and a methylcarbamoyl group attached to an acetamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-(methoxyimino)-N-(methylcarbamoyl)acetamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of cyanoacetamide with methoxyamine hydrochloride in the presence of a base, followed by the introduction of a methylcarbamoyl group through carbamoylation reactions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent quality. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production, including the use of industrial-grade reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-2-(methoxyimino)-N-(methylcarbamoyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Cyano-2-(methoxyimino)-N-(methylcarbamoyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyano-2-(methoxyimino)-N-(methylcarbamoyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The cyano and methoxyimino groups play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyano-2-(methoxyimino)acetamidine
- 2-Cyano-2-(hydroxyimino)acetamide
- 2-Cyano-2-(methoxyimino)acetamide
Uniqueness
2-Cyano-2-(methoxyimino)-N-(methylcarbamoyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and higher specificity in certain biochemical assays.
Propiedades
Número CAS |
59653-13-3 |
|---|---|
Fórmula molecular |
C6H8N4O3 |
Peso molecular |
184.15 g/mol |
Nombre IUPAC |
N-methoxy-2-(methylcarbamoylamino)-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C6H8N4O3/c1-8-6(12)9-5(11)4(3-7)10-13-2/h1-2H3,(H2,8,9,11,12) |
Clave InChI |
AVOBWYIQSABXDK-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)NC(=O)C(=NOC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexanoic acid, 6-[(methoxycarbonyl)amino]-3,6-dioxo-, ethyl ester](/img/structure/B14600363.png)

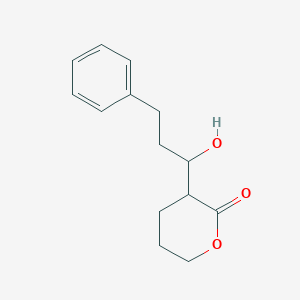
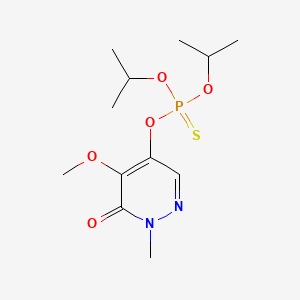

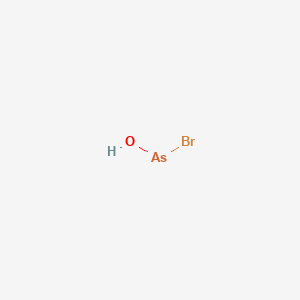
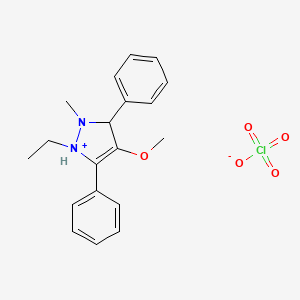
![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)methyl]-5-methoxy-](/img/structure/B14600404.png)

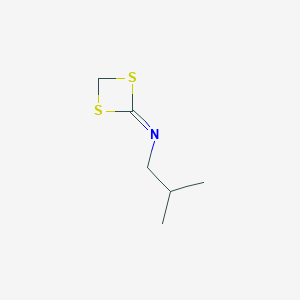

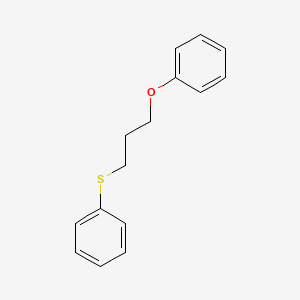
![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide](/img/structure/B14600429.png)
